1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
The synthesis of 1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrimido[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The methyl, benzyl, and phenyl groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize costs. This includes the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,7-dimethyl-3-(2-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be compared with similar compounds such as:
- 2-[(4-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2,4-dimethyl-1-(3-methylbenzyl)benzene
These compounds share structural similarities but differ in their specific substituents and ring systems, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.
Properties
Molecular Formula |
C25H27N5O2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1,7-dimethyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O2/c1-16-9-11-20(12-10-16)28-13-17(2)14-29-21-22(26-24(28)29)27(4)25(32)30(23(21)31)15-19-8-6-5-7-18(19)3/h5-12,17H,13-15H2,1-4H3 |
InChI Key |
FQMKLRRXPCUBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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